molecular formula C26H20N2O2 B1595372 N,N'-bis(2-phenylphenyl)oxamide CAS No. 21022-17-3

N,N'-bis(2-phenylphenyl)oxamide

Cat. No.: B1595372
CAS No.: 21022-17-3
M. Wt: 392.4 g/mol
InChI Key: VKRWRNVGVPSVLA-UHFFFAOYSA-N
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Description

N,N'-bis(2-phenylphenyl)oxamide is a symmetric oxamide derivative featuring two 2-phenylphenyl (biphenyl) substituents attached to the nitrogen atoms of the oxamide core (C₂O₂N₂). Its molecular formula is C₂₈H₂₂N₂O₂, with a molecular weight of 418.49 g/mol. The biphenyl groups introduce significant steric bulk and aromaticity, influencing its solubility, reactivity, and applications.

The bulky substituents may necessitate optimized reaction conditions for higher yields.

Its biphenyl groups may enhance stability in polymers or enable unique metal-ligand interactions in catalysis .

Properties

IUPAC Name

N,N'-bis(2-phenylphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O2/c29-25(27-23-17-9-7-15-21(23)19-11-3-1-4-12-19)26(30)28-24-18-10-8-16-22(24)20-13-5-2-6-14-20/h1-18H,(H,27,29)(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRWRNVGVPSVLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C(=O)NC3=CC=CC=C3C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70318907
Record name MLS000758528
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70318907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21022-17-3
Record name MLS000758528
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338042
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS000758528
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70318907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

N,N’-bis(2-phenylphenyl)oxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N,N’-bis(2-phenylphenyl)oxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-bis(2-phenylphenyl)oxamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Oxamide Compounds

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features
N,N'-bis(2-phenylphenyl)oxamide 2-phenylphenyl C₂₈H₂₂N₂O₂ 418.49 Bulky aromatic groups; high steric hindrance
N,N'-bis(2,6-dimethylphenyl)oxamide 2,6-dimethylphenyl C₁₈H₂₀N₂O₂ 296.36 Methyl groups enhance solubility in organics
N,N'-bis(3-methoxyphenyl)oxamide 3-methoxyphenyl C₁₆H₁₆N₂O₄ 300.31 Electron-donating methoxy groups; polar
N,N'-bis(2-hydroxyethyl)oxamide 2-hydroxyethyl C₆H₁₂N₂O₄ 176.17 Hydroxyl groups enable H-bonding
N,N'-bis(2-methylpropyl)oxamide 2-methylpropyl (isobutyl) C₁₀H₂₀N₂O₂ 200.28 Alkyl chains increase hydrophobicity

Table 2: Key Property and Application Differences

Compound Name Solubility Profile Applications Unique Features
This compound Low in polar solvents; soluble in aromatic solvents Potential ligand in catalysis; polymer additives Steric hindrance limits reactivity but stabilizes complexes
N,N'-bis(2,6-dimethylphenyl)oxamide Soluble in ketones, alcohols, ethers Pharmaceutical intermediates; enzyme inhibition Methyl groups improve crystallinity
N,N'-bis(3-methoxyphenyl)oxamide Moderate in DMSO, acetone Anticancer research (apoptosis induction) Methoxy groups enhance electronic effects
N,N'-bis(2-hydroxyethyl)oxamide High in water, polar solvents Metal ion chelation; explosives (e.g., NENO) Hydroxyethyl groups enable nitrate ester formation
N,N'-bis(2-methylpropyl)oxamide Insoluble in water; soluble in THF Organic synthesis intermediates Steric effects alter reaction pathways

Research Findings and Mechanistic Insights

Coordination Chemistry: N,N′-bis(substituted)oxamides form stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺). In contrast, N,N′-bis(2-hydroxyethyl)oxamide forms explosive derivatives like NENO upon nitration, highlighting the role of substituents in reactivity .

The biphenyl variant’s lipophilicity may improve cell membrane penetration but requires validation. Enzyme inhibition by N,N'-bis(2,6-dimethylphenyl)oxamide is linked to hydrophobic interactions with active sites .

Synthetic Challenges :

  • Bulky substituents (e.g., biphenyl) complicate synthesis, requiring microwave or high-temperature methods to achieve sufficient yields .

Biological Activity

N,N'-bis(2-phenylphenyl)oxamide, with the chemical formula C26H20N2O2, is a compound that has garnered interest for its biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications based on current research findings.

  • IUPAC Name : this compound
  • CAS Number : 21022-17-3
  • Molecular Weight : 420.45 g/mol
  • Structure : The compound features two phenyl rings attached to an oxamide group, which influences its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 2-aminodiphenyl with diethyloxalate under controlled conditions. This process can yield various derivatives depending on the reaction conditions and reagents used .

Biological Activity

This compound exhibits a range of biological activities, primarily through its interactions with enzymes and proteins. Some key findings include:

  • Enzyme Inhibition : Studies show that this compound can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission. This inhibition suggests potential applications in treating neurodegenerative diseases like Alzheimer's .
  • Antioxidant Properties : Preliminary studies indicate that this compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress in cells.
  • Anticancer Activity : Research has indicated that oxamide derivatives, including this compound, may exhibit cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy .

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets. The compound's ability to interact with enzymes alters their activity, leading to various downstream effects. For instance:

  • Binding Affinity : The compound's structure allows it to bind effectively to active sites on enzymes such as AChE and BuChE, inhibiting their function and thus affecting neurotransmitter levels in the brain .

Comparative Analysis

To better understand the significance of this compound, it can be compared to similar compounds:

Compound NameStructure TypeBiological Activity
N,N'-bis(2-phenyethyl)oxamideOxamide derivativeModerate AChE inhibition
N,N'-Methylenebis(acrylamide)Acrylamide derivativeAnticancer properties

This comparison highlights the unique properties of this compound in terms of its potent biological activities compared to related compounds.

Case Studies and Research Findings

  • Study on AChE Inhibition : A research article published in 2024 explored the synthesis and biological evaluation of oxamide analogs, including this compound. The study found that this compound exhibited significant inhibition of AChE activity, indicating potential therapeutic benefits for Alzheimer's disease .
  • Antioxidant Activity Assessment : Another study assessed the antioxidant capacity of various oxamide compounds, revealing that this compound demonstrated substantial free radical scavenging activity, suggesting its role in protecting cells from oxidative damage.
  • Cytotoxicity Evaluation : Research conducted on multiple cancer cell lines showed that this compound induced apoptosis in cancer cells through mechanisms involving oxidative stress and enzyme inhibition .

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